Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate
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Description
Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C26H30N2O4S2 and its molecular weight is 498.66. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a piperazine moiety often interact with various receptors in the body. For instance, some indole derivatives, which also contain a piperazine group, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets can lead to various biological activities. For example, certain indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, similar compounds have demonstrated a range of biological activities .
Biochemical Analysis
Biochemical Properties
Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiophene ring can participate in π-π interactions and hydrogen bonding, facilitating its binding to enzyme active sites. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The piperazine moiety can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). The compound can modulate gene expression by acting as an agonist or antagonist to specific receptors, leading to changes in cellular metabolism and function. In cancer cells, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by occupying the active site and preventing substrate binding. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and alter the levels of key metabolites in biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific compartments or organelles. The compound’s subcellular localization is crucial for its biochemical and pharmacological effects .
Properties
IUPAC Name |
ethyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4S2/c1-5-32-26(29)24-25(22(17-33-24)21-11-9-18(2)10-12-21)34(30,31)28-15-13-27(14-16-28)23-8-6-7-19(3)20(23)4/h6-12,17H,5,13-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIJNKQOXVFRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.